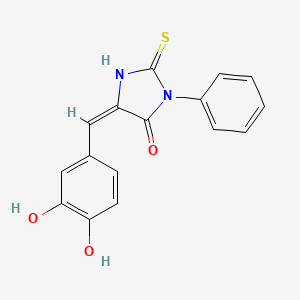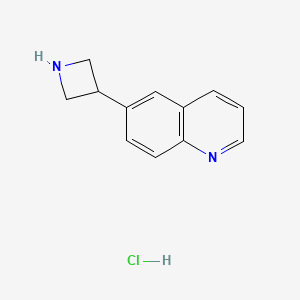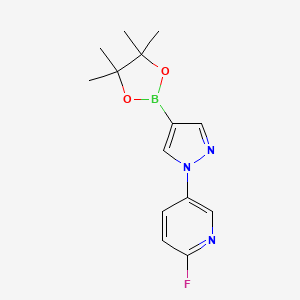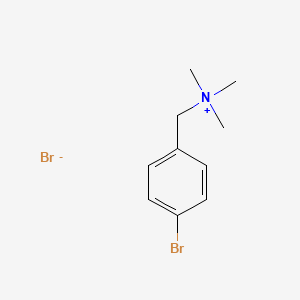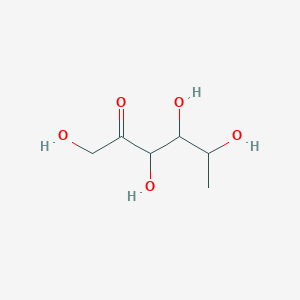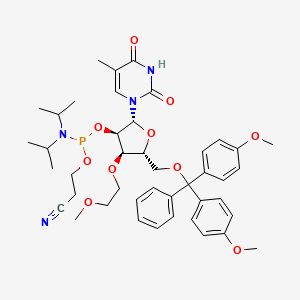
3'-O-MOE-5MeU-2'-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-MOE-5MeU-2’-phosphoramidite: is a purine nucleoside analog with broad antitumor activity. It is primarily used in the synthesis of RNA and oligonucleotides. This compound features 3’-O-methoxyethyl (MOE) protection, which enhances its compatibility and stability during RNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 3’-O-MOE-5MeU-2’-phosphoramidite involves the protection of the nucleoside with 3’-O-methoxyethyl groups. The process typically includes the following steps:
Protection of the 3’-hydroxyl group: The 3’-hydroxyl group of the nucleoside is protected using methoxyethyl groups.
Phosphitylation: The protected nucleoside undergoes phosphitylation to form the phosphoramidite.
Industrial Production Methods: : Industrial production of 3’-O-MOE-5MeU-2’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: : 3’-O-MOE-5MeU-2’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in substitution reactions, particularly during oligonucleotide synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and water.
Substitution: The compound is used in the presence of activators like tetrazole during oligonucleotide synthesis.
Major Products
Oxidation: The major product is the corresponding phosphate.
Substitution: The major products are modified oligonucleotides with enhanced stability and binding affinity
Wissenschaftliche Forschungsanwendungen
3’-O-MOE-5MeU-2’-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and aptamers.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders and cancers.
Industry: Applied in the production of high-purity oligonucleotides for research and therapeutic purposes .
Wirkmechanismus
The mechanism of action of 3’-O-MOE-5MeU-2’-phosphoramidite involves:
Inhibition of DNA Synthesis: The compound inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination.
Induction of Apoptosis: It induces apoptosis in cancer cells by disrupting DNA replication and repair mechanisms
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-MOE-5MeU-3’-phosphoramidite: Another phosphoramidite monomer used in oligonucleotide synthesis.
2’-MOE-5mC Phosphoramidite: Used for RNA synthesis with similar protective groups.
Uniqueness: : 3’-O-MOE-5MeU-2’-phosphoramidite is unique due to its specific 3’-O-methoxyethyl protection, which provides enhanced stability and compatibility during RNA synthesis. This makes it particularly valuable in the synthesis of therapeutic oligonucleotides .
Eigenschaften
Molekularformel |
C43H55N4O10P |
|---|---|
Molekulargewicht |
818.9 g/mol |
IUPAC-Name |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-39-38(53-26-25-50-6)37(56-41(39)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |
InChI-Schlüssel |
KEZSAZVVRSGBSV-KZQAAKLLSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B13713243.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)


![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)
